1-(3-Chlorophenyl)piperazine hydrochloride

説明

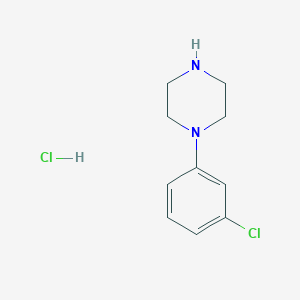

Structure

3D Structure of Parent

特性

IUPAC Name |

1-(3-chlorophenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXPYWFZULXYHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6640-24-0 (Parent) | |

| Record name | 1-(3-Chlorophenyl)piperazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40896823 | |

| Record name | 1-(3-Chlorophenyl)piperazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40896823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56322623 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13078-15-4, 65369-76-8, 51639-49-7 | |

| Record name | 1-(3-Chlorophenyl)piperazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13078-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-(3-chlorophenyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65369-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)piperazine dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51639-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)piperazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(m-Chlorophenyl)piperazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065369768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13078-15-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Chlorophenyl)piperazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40896823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-chlorophenyl)piperazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(m-chlorophenyl)piperazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3-CHLOROPHENYL)PIPERAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IM2GS7ILV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 1-(3-Chlorophenyl)piperazine hydrochloride (m-CPP)

Introduction

1-(3-Chlorophenyl)piperazine hydrochloride (m-CPP) is a psychoactive compound belonging to the phenylpiperazine class of drugs. Initially explored for its potential therapeutic applications, m-CPP has become an invaluable research tool for elucidating the complexities of the serotonergic system. It is also a major active metabolite of the antidepressant drug trazodone, which contributes to its clinical relevance.[1][2][3][4][5] This guide provides a comprehensive overview of the mechanism of action of m-CPP, intended for researchers, scientists, and drug development professionals. We will delve into its receptor pharmacology, downstream signaling cascades, and its integrated effects on neurotransmitter systems, supported by detailed experimental protocols.

Receptor Pharmacology: A Promiscuous Ligand with a Serotonergic Preference

The pharmacological activity of m-CPP is characterized by its broad receptor binding profile, with a notable affinity for serotonin (5-HT) receptors. However, it is not a highly selective ligand, also interacting with adrenergic and, to a lesser extent, dopamine receptors. This promiscuity is a critical consideration when interpreting experimental data obtained using m-CPP.

Serotonin (5-HT) Receptor Interactions: The Core of m-CPP's Activity

m-CPP interacts with a wide array of 5-HT receptor subtypes, often acting as a non-selective agonist.[1] Its most pronounced effects are mediated through the 5-HT2 receptor family, particularly the 5-HT2C receptor, where it acts as a partial agonist.[2] This interaction is central to many of m-CPP's characteristic behavioral and physiological effects, including anxiety and appetite suppression.

m-CPP also demonstrates affinity for 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT3, and 5-HT7 receptors.[1] Furthermore, it exhibits a notable affinity for the serotonin transporter (SERT), suggesting a potential role in modulating serotonin reuptake.[1]

Adrenergic and Dopaminergic Receptor Interactions: Secondary but Significant

Beyond the serotonergic system, m-CPP displays affinity for α1- and α2-adrenergic receptors. Its interaction with dopamine receptors is comparatively weaker. These off-target interactions are crucial to consider, as they can contribute to the overall pharmacological profile of the compound and may confound the interpretation of studies aimed at isolating its serotonergic effects.

Quantitative Receptor Binding Profile

The following table summarizes the reported binding affinities (Ki or IC50 in nM) of m-CPP for various neurotransmitter receptors. It is important to note that these values can vary between studies depending on the experimental conditions, such as the radioligand and tissue preparation used.

| Receptor Subtype | Reported Affinity (Ki/IC50 in nM) | Reference |

| Serotonin Receptors | ||

| 5-HT1A | 130 - 360 | [1] |

| 5-HT1B | 100 - 400 | [1] |

| 5-HT1D | 150 - 500 | [1] |

| 5-HT2A | 32.1 | [1] |

| 5-HT2B | 28.8 | [1] |

| 5-HT2C | 3.4 | [1] |

| 5-HT3 | Moderate Affinity | [1] |

| 5-HT7 | Moderate Affinity | [1] |

| SERT | 230 (IC50) | |

| Adrenergic Receptors | ||

| α1 | >1000 | [1] |

| α2 | 570 (IC50) | |

| Dopamine Receptors | ||

| D2 | >10,000 |

Downstream Signaling Cascades: From Receptor Binding to Cellular Response

The interaction of m-CPP with its primary target, the 5-HT2C receptor, initiates a cascade of intracellular signaling events. Understanding these pathways is fundamental to comprehending the molecular basis of m-CPP's physiological effects.

5-HT2C Receptor Signaling: A Gq/11-Coupled Pathway

The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 family of G-proteins.[6][7][8] Upon agonist binding, such as with m-CPP, the receptor undergoes a conformational change, leading to the activation of Gαq/11. This, in turn, activates phospholipase C (PLC).

Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6]

-

Inositol Trisphosphate (IP3): IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This transient increase in cytosolic Ca2+ concentration activates various downstream effectors, including calcium-calmodulin-dependent protein kinases (CaMKs).

-

Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[8] PKC then phosphorylates a multitude of substrate proteins, leading to diverse cellular responses.

The following diagram illustrates the canonical 5-HT2C receptor signaling pathway initiated by m-CPP.

Caption: Canonical 5-HT2C receptor signaling pathway activated by m-CPP.

Integrated Effects on Neurotransmitter Systems

The actions of m-CPP extend beyond the activation of a single receptor type, leading to complex and integrated effects on major neurotransmitter systems, primarily the serotonergic and dopaminergic pathways.

Impact on the Serotonergic System

As a direct serotonin receptor agonist, m-CPP's most profound effects are on the serotonergic system. In vivo microdialysis studies in rats have demonstrated that m-CPP administration leads to a significant, dose-dependent increase in extracellular serotonin levels in brain regions such as the hippocampus.[9][10] This effect is thought to be mediated, at least in part, by a reversal of the serotonin transporter (SERT), a mechanism that is independent of neuronal firing.[9][10]

Modulation of the Dopaminergic System

m-CPP also modulates the dopaminergic system, although its effects are generally less pronounced than those on the serotonergic system.[9][10] Microdialysis studies have shown that m-CPP can induce a modest increase in extracellular dopamine concentrations in the nucleus accumbens and striatum.[9][10] This effect appears to be dependent on neuronal activity.[9][10] Furthermore, chronic administration of m-CPP has been shown to decrease dopamine levels in the hypothalamus.[11] The facilitation of dopamine release by m-CPP is likely an indirect effect, possibly mediated by the activation of serotonin receptors on or upstream of dopaminergic neurons.[12]

Experimental Protocols for Studying the Mechanism of Action of m-CPP

To provide a practical framework for researchers, this section outlines detailed protocols for two key experimental approaches used to investigate the mechanism of action of m-CPP: a radioligand binding assay to determine receptor affinity and the elevated plus maze test to assess its anxiogenic effects.

Protocol 1: Competitive Radioligand Binding Assay for 5-HT2C Receptor Affinity

This protocol describes a filtration-based competitive radioligand binding assay to determine the inhibition constant (Ki) of m-CPP for the human 5-HT2C receptor.

Materials and Reagents:

-

Cell membranes prepared from a cell line stably expressing the human 5-HT2C receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]Mesulergine (a 5-HT2C receptor antagonist).

-

Unlabeled m-CPP hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: A high concentration of a known 5-HT2C ligand (e.g., 10 µM mianserin).

-

96-well microplates.

-

Glass fiber filter mats (e.g., GF/B or GF/C).

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

-

Cell harvester.

Procedure:

-

Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend them in assay buffer to a final protein concentration of 10-20 µ g/well . Homogenize the membrane suspension by gentle vortexing.

-

Assay Setup: In a 96-well microplate, add the following components in triplicate for each condition:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]Mesulergine (at a concentration near its Kd, e.g., 1 nM), and 100 µL of the membrane suspension.

-

Non-specific Binding: 50 µL of the non-specific binding control (e.g., 10 µM mianserin), 50 µL of [3H]Mesulergine, and 100 µL of the membrane suspension.

-

Competitive Binding: 50 µL of varying concentrations of m-CPP (typically a 10-point serial dilution, e.g., from 10⁻¹¹ to 10⁻³ M), 50 µL of [3H]Mesulergine, and 100 µL of the membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filter mats using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Transfer the filter discs to scintillation vials, add 4-5 mL of scintillation fluid to each vial, and allow them to equilibrate in the dark for at least 4 hours. Measure the radioactivity in each vial using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the m-CPP concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value of m-CPP.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Elevated Plus Maze (EPM) Test in Rats

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents. The anxiogenic properties of m-CPP can be evaluated by observing the animal's preference for the closed, protected arms over the open, exposed arms of the maze.[13][14][15][16]

Apparatus:

-

An elevated plus-shaped maze with two open arms and two closed arms of equal dimensions, elevated at least 50 cm from the floor. The closed arms have high walls, while the open arms have a small ledge to prevent the animal from falling.

-

A video camera mounted above the maze to record the animal's behavior.

-

Automated video tracking software for data analysis (e.g., ANY-maze, EthoVision).

Procedure:

-

Acclimation: Allow the rats to acclimate to the testing room for at least 60 minutes before the experiment. The room should be dimly lit and quiet.

-

Drug Administration: Administer m-CPP hydrochloride (e.g., 0.5 - 2.0 mg/kg, intraperitoneally) or the vehicle control (e.g., saline) to the rats 30 minutes before the test.

-

Test Procedure:

-

Place the rat in the center of the maze, facing one of the open arms.

-

Start the video recording and allow the rat to explore the maze freely for 5 minutes.

-

The experimenter should leave the room during the test to avoid influencing the animal's behavior.

-

-

Data Collection: Using the video tracking software, measure the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

-

-

Data Analysis:

-

Calculate the percentage of time spent in the open arms: (% Open Arm Time) = [Time in Open Arms / (Time in Open Arms + Time in Closed Arms)] x 100.

-

Calculate the percentage of open arm entries: (% Open Arm Entries) = [Number of Open Arm Entries / (Number of Open Arm Entries + Number of Closed Arm Entries)] x 100.

-

Compare the data between the m-CPP-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in the percentage of open arm time and/or entries in the m-CPP group is indicative of an anxiogenic-like effect.

-

-

Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to remove any olfactory cues.[14]

Caption: Workflow for the Elevated Plus Maze (EPM) test.

Conclusion: A Multifaceted Tool for Serotonergic Research

This compound is a compound with a complex and multifaceted mechanism of action, primarily centered on its interactions with the serotonin system. Its promiscuous binding profile, while a challenge for studies requiring high selectivity, makes it a valuable tool for probing the integrated functions of various neurotransmitter systems. The predominant role of the 5-HT2C receptor in mediating its anxiogenic and anorectic effects is well-established, and the downstream signaling pathways involving Gq/11 and phospholipase C provide a clear molecular basis for these actions. The detailed experimental protocols provided in this guide offer a starting point for researchers seeking to further unravel the intricate pharmacology of m-CPP and its implications for both basic neuroscience and clinical applications. As our understanding of the serotonergic system continues to evolve, m-CPP will undoubtedly remain a relevant and informative pharmacological probe.

References

-

Eriksson, E., Engberg, G., Bing, O., & Nissbrandt, H. (1999). Effects of mCPP on the extracellular concentrations of serotonin and dopamine in rat brain. Neuropsychopharmacology, 20(3), 287-296. [Link]

-

De Angelis, M., et al. (2025). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Drug Metabolism Reviews, 57(2), 115-146. [Link]

-

Eriksson, E., Engberg, G., Bing, O., & Nissbrandt, H. (1999). Effects of mCPP on the Extracellular Concentrations of Serotonin and Dopamine in Rat Brain. ResearchGate. [Link]

-

Benloucif, S., & Galloway, M. P. (1991). Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis. The Journal of pharmacology and experimental therapeutics, 258(2), 690–697. [Link]

-

Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol. protocols.io. [Link]

-

Rowland, M., et al. (2005). Amphetamine and mCPP effects on dopamine and serotonin striatal in vivo microdialysates in an animal model of hyperactivity. Behavioural brain research, 165(1), 21-35. [Link]

-

Stahl, S. M. (2014). Are we done with trazodone? The potential for damage by m-CPP – a metabolite of trazodone. Acta Neuropsychiatrica, 26(4), 189-191. [Link]

-

Di Giovanni, G. (Ed.). (2019). Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development. Frontiers in Neuroscience. [Link]

-

De Angelis, M., et al. (2025). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. PubMed. [Link]

-

Monteleone, P., Gnocchi, M., & Maj, M. (1993). Relationship Between Plasma Concentrations of Trazodone and Its Active Metabolite, m-Chlorophenylpiperazine, and Its Clinical Effect in Depressed Patients. Semantic Scholar. [Link]

-

De Angelis, M., et al. (2025). Publication: Metabolism of m -CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. SciProfiles. [Link]

-

Venkataraman, A., & Ingraham, H. (2023). (PDF) Elevated plus maze protocol v1. ResearchGate. [Link]

-

Chang, M. S., et al. (1996). Functional coupling of the 5-HT2C serotonin receptor to G proteins in Xenopus oocytes. The Journal of biological chemistry, 271(15), 8825–8831. [Link]

-

Berg, K. A., et al. (2005). 2 G-protein-signaling and non-G-protein-coupling partners of the 5-HT... ResearchGate. [Link]

-

Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature protocols, 2(2), 322–328. [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Labas, Y. A., et al. (2010). Constitutive activity of serotonin 2C receptors at G protein-independent signaling: modulation by RNA editing and antidepressants. The Journal of biological chemistry, 285(33), 25680–25689. [Link]

-

Scribd. Elevated Plus Maze. [Link]

-

Kennett, G. A., et al. (1992). Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. Psychopharmacology, 107(2-3), 229–235. [Link]

-

Minor, D. L. (2011). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Springer Nature Experiments. [Link]

-

Smith, C., et al. (2005). Comparison of G-Protein Selectivity of Human 5-HT 2C and 5-HT 1A Receptors. ResearchGate. [Link]

-

Minor, D. L. (2011). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Are we done with trazodone? The potential for damage by m-CPP – a metabolite of trazodone | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]

- 3. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relationship Between Plasma Concentrations of Trazodone and Its Active Metabolite, m-Chlorophenylpiperazine, and Its Clinical Effect in Depressed Patients | Semantic Scholar [semanticscholar.org]

- 5. sciprofiles.com [sciprofiles.com]

- 6. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional coupling of the 5-HT2C serotonin receptor to G proteins in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of mCPP on the extracellular concentrations of serotonin and dopamine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 15. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

The Dual-Faced Metabolite: An In-Depth Technical Guide on m-CPP's Role in Trazodone Therapy

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of meta-chlorophenylpiperazine (m-CPP), the principal active metabolite of the antidepressant trazodone. We will explore the intricate metabolic pathways, pharmacodynamic interactions, and analytical methodologies essential for understanding the complex pharmacology of trazodone and its clinical implications.

Section 1: The Metabolic Journey from Trazodone to m-CPP

Trazodone, a triazolopyridine derivative, undergoes extensive hepatic metabolism. The formation of its only known active metabolite, m-CPP, is a critical step that significantly influences the drug's overall therapeutic and adverse effect profile.[1][2]

The Cytochrome P450 Superfamily: Key Enzymatic Players

In vitro studies utilizing human liver microsomes and cDNA-expressed enzymes have definitively identified Cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for the biotransformation of trazodone to m-CPP.[1][2][3][4][5] This metabolic conversion occurs through N-dealkylation of the piperazinyl nitrogen.[6]

The significant role of CYP3A4 introduces a high potential for drug-drug interactions.[3][5] Co-administration of trazodone with potent CYP3A4 inhibitors (e.g., ketoconazole, ritonavir, clarithromycin) can impair trazodone clearance, leading to elevated plasma concentrations of the parent drug.[4] Conversely, CYP3A4 inducers (e.g., carbamazepine, phenytoin, tobacco) can accelerate trazodone metabolism, potentially reducing its efficacy and increasing the formation of m-CPP.[7][8]

While CYP3A4 is central to m-CPP formation, other enzymes like CYP2D6, CYP2C19, and Flavin-containing Monooxygenases (FMOs) are involved in secondary metabolic pathways of trazodone, such as hydroxylation and N-oxidation, leading to the formation of inactive metabolites.[1][2]

Further Metabolism of m-CPP

Once formed, m-CPP is not metabolically inert. It is further hydroxylated by CYP2D6 to p-hydroxy-m-CPP (OH-mCPP), which is then rapidly conjugated with glucuronide and sulfate.[4] The genetic variability of CYP2D6 means that individuals who are "poor metabolizers" may have higher and more prolonged exposure to m-CPP, potentially increasing their risk of experiencing its adverse effects.[9] Potent CYP2D6 inhibitors, such as bupropion, fluoxetine, and paroxetine, can also significantly increase m-CPP levels.[7][9]

Diagram: Trazodone Metabolic Pathway

Caption: Metabolic conversion of Trazodone.

Section 2: Pharmacokinetics: A Tale of Two Compounds

The pharmacokinetic profiles of trazodone and m-CPP differ significantly, particularly in their distribution between plasma and the central nervous system.

Plasma vs. Brain Concentrations

Following administration of trazodone, both the parent drug and m-CPP are rapidly detected in plasma and brain tissue.[10][11] However, their relative concentrations in these compartments are notably different.

-

Plasma: Concentrations of m-CPP are generally lower than those of trazodone, often representing 1-20% of the parent compound's levels.[5][10][11]

-

Brain: In contrast, after a single dose, m-CPP concentrations can exceed those of trazodone in brain tissue, suggesting efficient penetration of the blood-brain barrier.[10][11][12] This is a critical consideration for understanding the neuropharmacological effects of trazodone treatment.

Interestingly, studies with chronic administration have shown that steady-state concentrations of m-CPP in the brain may become lower than those of trazodone, indicating a potential time-dependent change in the disposition of trazodone.[10][11]

Pharmacokinetic Parameters

The half-life of m-CPP is estimated to be between 2 and 6 hours, with wide inter-individual variation.[8][9] This relatively short half-life means that peak effects of the metabolite may occur while a patient is asleep, potentially masking some of its acute adverse effects.[9]

| Parameter | Trazodone | m-CPP (from Trazodone) | Source |

| Plasma Conc. (Steady State) | 0.62 µg/mL | 0.056 µg/mL | [6] |

| Half-life (t½) | Variable | 2 - 6 hours | [8][9] |

| Brain:Plasma Ratio | Lower than m-CPP (acute) | Higher than Trazodone (acute) | [10][11][12] |

Section 3: The Complex Pharmacology of m-CPP

While trazodone acts as a serotonin 5-HT2A and 5-HT2C receptor antagonist and a weak serotonin reuptake inhibitor, its metabolite m-CPP exhibits a distinctly different and often opposing pharmacological profile.[4]

Serotonergic Receptor Interactions

m-CPP is a non-selective serotonin receptor agonist with some antagonistic properties.[13] Its primary actions are mediated through various 5-HT receptor subtypes.

-

5-HT2C Agonism: m-CPP shows prominent agonism at 5-HT2C receptors.[9] This action is strongly linked to anxiogenic (anxiety-provoking) effects observed in both human and animal studies.[8]

-

5-HT2A Activity: It acts as a partial agonist but its antagonistic effects at this receptor are generally stronger.[9]

-

Other 5-HT Receptors: m-CPP has a high affinity for a range of serotonin receptors, including 5-HT1A, 5-HT1B, and 5-HT3.[1] It is also reported to have an affinity for the serotonin transporter (SERT), suggesting a potential presynaptic mechanism of action.[14]

Receptor Binding Affinities

Studies on human brain membranes have shown that m-CPP is roughly equipotent across various 5-HT receptor subtypes.

| Receptor Subtype | IC50 Value (nM) | Source |

| 5-HT Receptor Subtypes | 360 - 1300 | [15] |

| Alpha-2 Adrenergic | 570 | [15] |

| Serotonin Transporter (SERT) | 230 | [14] |

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

Clinical and Behavioral Implications

The pharmacological profile of m-CPP is thought to contribute to some of the adverse effects associated with trazodone, particularly anxiety, which can be pronounced in some patients.[8][9] The anxiogenic properties of m-CPP are so potent that it has been used as a pharmacological challenge agent to induce anxiety and panic symptoms in clinical research settings.[8][16]

Section 4: Analytical Methodologies for Quantification

Accurate quantification of trazodone and m-CPP in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed.

Sample Preparation

The first step in analysis involves extracting the analytes from complex biological fluids like plasma, serum, or urine.

-

Protocol: Liquid-Liquid Extraction (LLE)

-

To 0.5 mL of serum or urine, add an internal standard.

-

Buffer the sample with 0.1 mL of a Na2CO3:NaHCO3 (1:1) solution.[17]

-

Extract the analytes using 2-3 mL of an organic solvent mixture, such as methylene chloride:ethylene chloride:ethyl acetate (1:1:8).[17]

-

Centrifuge the mixture to separate the organic and aqueous layers.

-

Collect the organic layer containing the analytes.

-

Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis or a suitable solvent for GC.[12]

-

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC)

-

Column: A common choice is a C18 (octadecyl silica) column.[17]

-

Detection: UV detection is frequently used, with a wavelength typically set around 250 nm.[17]

-

Quantification: Linearity for trazodone is often established in the range of 0.6 to 10 µg/mL and for m-CPP in the range of 1.2 to 20 µg/mL.[17][18]

-

-

Gas Chromatography (GC)

-

Derivatization: For m-CPP analysis by GC with an electron-capture detector (ECD), derivatization with heptafluorobutyric anhydride is required to enhance sensitivity.[12]

-

Detection: A nitrogen-selective detector (NSD) can be used for trazodone quantification, while an ECD is used for the derivatized m-CPP.[12]

-

Mass Spectrometry (MS) for Enhanced Specificity

Coupling chromatography with mass spectrometry (e.g., HPLC-MS/MS) provides the highest level of sensitivity and specificity, which is particularly important in forensic contexts or when analyzing complex matrices like hair.[19]

-

Protocol: HPLC-ESI-MS for Hair Analysis

-

Extraction: Hair samples (50 mg) undergo alkaline hydrolysis (0.5 M NaOH) followed by extraction with 1-chlorobutane.[19]

-

Ionization: Electrospray ionization (ESI) in positive mode is used.[19]

-

Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is employed for quantification.

-

Limit of Detection (LOD): In hair, LODs can be as low as 0.02 ng/mg for trazodone and 0.1 ng/mg for m-CPP.[19]

-

Diagram: Analytical Workflow

Caption: General workflow for trazodone and m-CPP analysis.

Section 5: Conclusion and Future Directions

The formation of m-CPP is a pivotal aspect of trazodone's pharmacology. Its distinct and often opposing actions, particularly its anxiogenic effects mediated by 5-HT2C receptor agonism, complicate the net clinical effect of trazodone. For drug development professionals, understanding this metabolic pathway is crucial for designing safer and more effective antidepressants. Future research should focus on:

-

Pharmacogenomics: Further investigating the impact of CYP3A4 and CYP2D6 polymorphisms on the trazodone/m-CPP ratio and clinical outcomes.

-

Novel Formulations: Developing trazodone formulations that might alter its metabolism to minimize the formation of m-CPP.

-

Head-to-Head Studies: Conducting more detailed clinical trials that correlate trazodone and m-CPP plasma and CNS levels with specific therapeutic effects and adverse events.

By continuing to unravel the complex interplay between trazodone and its active metabolite, the scientific community can work towards optimizing antidepressant therapy and minimizing the potential for undesirable effects.

References

- Trazodone - Wikipedia. (n.d.).

- Rotzinger, S., Fang, J., & Baker, G. B. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug Metabolism and Disposition, 26(6), 572-575.

- DeVane, C. L., Boulton, D. W., & Miller, R. L. (1999). Pharmacokinetics of trazodone and its major metabolite m-chlorophenylpiperazine in plasma and brain of rats. Psychopharmacology, 142(1), 19-24.

- Pharmacokinetics of Trazodone and Its Major Metabolite M-Chlorophenylpiperazine in Plasma and Brain of Rats. (1999). medica@musc.

- trazodone - ClinPGx. (n.d.).

- Caccia, S., Ballabio, M., Fanelli, R., Guiso, G., & Zanini, M. G. (1981). Determination of plasma and brain concentrations of trazodone and its metabolite, 1-m-chlorophenylpiperazine, by gas-liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 210, 311-318.

- Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) Interactions With Neurotransmitter Receptors in the Human Brain. Biological Psychiatry, 25(5), 569-575.

- TRAZODONE IS METABOLIZED TO m-CHLOROPHENYLPIPERAZINE BY CYP3A4 FROM HUMAN SOURCES. (2018). Drug Metabolism and Disposition.

- Bapiro, T. E., et al. (2025). Characterization of trazodone metabolic pathways and species-specific profiles. Frontiers in Pharmacology.

- Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. (n.d.). PubMed.

- Ravizza, L., et al. (1986). Determination of trazodone and its metabolite, m-CPP, in serum and urine by HPLC. Journal of Analytical Toxicology, 10(6), 233-235.

- Pharmacokinetics of trazodone and its major metabolite m-chlorophenylpiperazine in plasma and brain of rats. (1999). Semantic Scholar.

- Determination of Trazodone and Its Metabolite, m-CPP, in Serum and Urine by HPLC. (n.d.).

- Samanin, R., et al. (1981). Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats. Neurochemistry International, 3(3-4), 239-244.

- Caccia, S. (2025). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Taylor & Francis Online.

- HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. (n.d.). IRIS UniGe.

- Kast, R. E. (2014). Are we done with trazodone? The potential for damage by m-CPP – a metabolite of trazodone. Acta Neuropsychiatrica, 26(4), 220-222.

- Characterization of trazodone metabolic pathways and species-specific profiles. (2025).

- Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. (n.d.). Taylor & Francis Online.

- In 2008 risks from m-CPP might outweigh benefits of trazodone. (2009). Semantic Scholar.

- Stanaszek, R., & Lechowicz, W. (n.d.). DETERMINATION OF TRAZODONE AND ITS METABOLITE 1-(3-CHLOROPHENYL)PIPERAZINE (mCPP) IN HAIR BY THE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD COUPLED WITH MASS SPECTROMETRY (HPLC-ESI-MS). Strona główna.

- Li, Q., et al. (1992). Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. Psychopharmacology, 107(2-3), 229-235.

- Kast, R. E. (2009). Are we done with trazodone? The potential for damage by m-CPP - A metabolite of trazodone. ResearchGate.

- Valeri, P., et al. (1991). Effects of trazodone and m-chlorophenylpiperazine (m-CPP) on acute dependence in mice. Brain Research Bulletin, 26(5), 799-802.

- Pira, L., et al. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Neuroreport, 6(16), 2150-2152.

- Valeri, P., et al. (1991). Antinociceptive effects of trazodone and m-chlorophenylpiperazine (mCPP) in mice: interaction with morphine. General Pharmacology: The Vascular System, 22(1), 127-131.

- Proposed metabolic scheme of trazodone, constructed from in vitro... (n.d.). ResearchGate.

- Characterization of trazodone metabolic pathways and species-specific profiles. (2025). PubMed.

- Publication: Metabolism of m -CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. (2025). SciProfiles.

- Kahn, R. S., et al. (1991). Effects of serotonin antagonists on m-chlorophenylpiperazine-mediated responses in normal subjects. Psychopharmacology, 104(2), 259-262.

- Dykens, J. A., et al. (2008). In Vitro Assessment of Mitochondrial Dysfunction and Cytotoxicity of Nefazodone, Trazodone, and Buspirone. Toxicological Sciences, 103(2), 335-345.

Sources

- 1. Characterization of trazodone metabolic pathways and species-specific profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. dl.icdst.org [dl.icdst.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Trazodone - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Are we done with trazodone? The potential for damage by m-CPP – a metabolite of trazodone | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]

- 10. Pharmacokinetics of trazodone and its major metabolite m-chlorophenylpiperazine in plasma and brain of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. "Pharmacokinetics of Trazodone and Its Major Metabolite M-Chlorophenylp" by C. Lindsay Devane, David W. Boulton et al. [medica-musc.researchcommons.org]

- 12. Determination of plasma and brain concentrations of trazodone and its metabolite, 1-m-chlorophenylpiperazine, by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of serotonin antagonists on m-chlorophenylpiperazine-mediated responses in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Determination of trazodone and its metabolite, m-CPP, in serum and urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. DETERMINATION OF TRAZODONE AND ITS METABOLITE 1-(3-CHLOROPHENYL)PIPERAZINE (mCPP) IN HAIR BY THE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD COUPLED WITH MASS SPECTROMETRY (HPLC-ESI-MS) [arch.ies.gov.pl]

An In-depth Technical Guide to 1-(3-Chlorophenyl)piperazine Hydrochloride (m-CPP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Chlorophenyl)piperazine hydrochloride, commonly known as m-CPP, is a psychoactive compound belonging to the phenylpiperazine class of drugs.[1] Initially synthesized in the late 1970s for research purposes, it has since been identified as a significant metabolite of several antidepressant medications, including trazodone and nefazodone.[2] Furthermore, m-CPP has appeared on the illicit drug market, often as an adulterant in ecstasy tablets.[2][3] This guide provides a comprehensive overview of the chemical and pharmacological properties of m-CPP, tailored for professionals in research and drug development. It delves into its physicochemical characteristics, synthesis, complex pharmacology, metabolic pathways, and analytical methodologies, offering a critical resource for understanding its multifaceted nature.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[4][5] It is the hydrochloride salt of the free base, 1-(3-chlorophenyl)piperazine, which enhances its stability and solubility in aqueous solutions.[6] Key physicochemical data are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₁₀H₁₃ClN₂ · HCl | [7] |

| Molecular Weight | 233.14 g/mol | [4][7] |

| Melting Point | 210-214 °C (decomposes) | [8] |

| Appearance | White to off-white crystalline powder | [4][5] |

| Solubility | Soluble in water, methanol, and ethanol.[4] Soluble in DMSO (10 mg/ml) and PBS (pH 7.2, 10 mg/ml).[7][9] | |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container.[4] Recommended storage at -20°C for long-term stability (≥ 5 years).[7] | |

| UV λmax | 211, 249, 288 nm | [7] |

Synthesis and Chemical Reactivity

The synthesis of m-CPP is well-documented, with common routes offering high yields. A prevalent method involves the reaction of m-chloroaniline with diethanolamine.[10] Alternative syntheses include the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene.[10] These straightforward synthetic pathways contribute to its availability for both legitimate research and illicit production.

The chemical structure of m-CPP, featuring a piperazine ring and a chlorophenyl group, provides sites for further chemical modification. The secondary amine in the piperazine ring is a key functional group for derivatization, allowing for the synthesis of analogues with altered pharmacological profiles.

Pharmacology and Mechanism of Action

The pharmacological profile of m-CPP is complex, characterized by its interaction with multiple neurotransmitter systems, primarily the serotonergic system.[1][11] It exhibits a broad-spectrum affinity for various serotonin (5-HT) receptor subtypes.[2][3]

Receptor Binding Profile:

m-CPP acts as an agonist or partial agonist at several 5-HT receptors, with its strongest actions at the 5-HT₂B and 5-HT₂C receptors.[2][3] Its affinity extends to 5-HT₁A, 5-HT₁B, 5-HT₁D, 5-HT₂A, 5-HT₃, and 5-HT₇ receptors.[2][3] The anxiogenic and headache-inducing effects of m-CPP are thought to be mediated by its activity at the 5-HT₂C receptor.[2][3] Nausea is likely mediated through 5-HT₃ receptor stimulation.[3]

Beyond direct receptor agonism, m-CPP also functions as a serotonin reuptake inhibitor and releasing agent, further contributing to its complex serotonergic effects.[3] It also displays affinity for the serotonin transporter (SERT), as well as some affinity for α₁- and α₂-adrenergic receptors, the H₁ histamine receptor, and the norepinephrine transporter (NET).[2][3]

Caption: Simplified interaction profile of m-CPP with various receptors and transporters.

Metabolism and Pharmacokinetics

m-CPP is extensively metabolized in the body.[12][13] The primary route of metabolism is through the cytochrome P450 enzyme CYP2D6, which hydroxylates the aromatic ring to form para-hydroxy-mCPP (p-OH-mCPP).[2] Other metabolic pathways include the degradation of the piperazine moiety, leading to metabolites such as N-(3-chlorophenyl)ethylenediamine and 3-chloroaniline.[12][13] These metabolites can be further conjugated with glucuronic acid or sulfate before excretion.[12]

The pharmacokinetic profile of m-CPP is characterized by significant interindividual variability.[14][15] After oral administration, its bioavailability can range from 14% to 108%.[14] The elimination half-life is typically between 4 and 14 hours.[2] This variability poses challenges in predicting its effects and duration of action.

As a metabolite of trazodone, nefazodone, and etoperidone, the presence of m-CPP in biological samples can be indicative of either direct consumption or the use of these precursor drugs.[7][16] Differentiating between these scenarios is a key consideration in forensic and clinical toxicology.[12][13]

Analytical Methodologies

The detection and quantification of m-CPP in various matrices, including seized materials and biological samples, are crucial for forensic, clinical, and research purposes. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.[17]

Example Protocol: GC-MS Analysis of m-CPP in a Seized Tablet

This protocol provides a general workflow for the qualitative and quantitative analysis of m-CPP in a suspected illicit tablet.

-

Sample Preparation:

-

Accurately weigh and crush the tablet to a fine powder.

-

Dissolve a known amount of the powder in a suitable solvent, such as methanol.

-

Vortex the mixture thoroughly to ensure complete dissolution of the active ingredient.

-

Filter the solution through a 0.45 µm syringe filter to remove any insoluble excipients.

-

Prepare a series of dilutions with methanol to bring the concentration of m-CPP within the calibrated range of the instrument.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injector: Split/splitless injector, operated in split mode.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient program is used to separate m-CPP from other components in the sample. A typical program might start at a low temperature (e.g., 100°C), hold for a short period, then ramp up to a higher temperature (e.g., 280°C).

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

-

-

Data Analysis:

-

Qualitative Analysis: The mass spectrum of the eluted peak corresponding to m-CPP is compared to a reference spectrum from a certified standard or a spectral library for positive identification.

-

Quantitative Analysis: A calibration curve is generated using certified reference standards of m-CPP at known concentrations. The concentration of m-CPP in the sample is determined by comparing its peak area to the calibration curve.

-

Caption: General workflow for the GC-MS analysis of m-CPP in a solid sample.

Toxicology and Human Effects

While sometimes found as a recreational drug, m-CPP is generally considered to have unpleasant effects.[2][3] Common adverse effects include anxiety, headaches, and migraines.[3] It can also induce nausea, hypoactivity, and in some cases, penile erection.[3] The psychoactive effects are often described as psychostimulant-like, but with a notable anxiogenic component.[1] Due to its potent serotonergic activity, there is a risk of serotonin syndrome, especially when co-administered with other serotonergic drugs.[11]

Conclusion

This compound is a compound of significant interest to researchers, clinicians, and forensic scientists. Its complex pharmacology, variable pharmacokinetics, and role as both a primary psychoactive substance and a metabolite of common antidepressants necessitate a thorough understanding of its chemical and biological properties. The information presented in this guide serves as a foundational resource for professionals working with or encountering this multifaceted molecule.

References

- ChemicalBook. (2025, January 27). This compound | 65369-76-8.

- Staack, R. F., & Maurer, H. H. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560–568.

- PsychonautWiki. (2023, October 10). MCPP.

- Djezzar, S., et al. (2007). [Metachlorophenylpiperazine (mCPP): a new designer drug]. Annales de Toxicologie Analytique, 19(2), 121-127.

- Staack, R. F., & Maurer, H. H. (2003). Piperazine-Derived Designer Drug 1-(3-Chlorophenyl)piperazine (mCPP): GC-MS Studies on its Metabolism and its Toxicological Detection in Rat Urine Including Analytical Differentiation from its Precursor Drugs Trazodone and Nefazodone. Journal of Analytical Toxicology, 27, 560-568.

- Chemicals.co.uk. (n.d.). 13078-15-4(this compound) Product Description.

- Wikipedia. (n.d.). meta-Chlorophenylpiperazine.

- Industrial Chemicals. (n.d.). This compound.

- TradeIndia. (n.d.). 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat.

- Gijsman, H. J., et al. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology, 18(1), 28-35.

- Release. (n.d.). mCPP.

- Costa, R., et al. (2025). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Critical Reviews in Toxicology, 55(1), 1-13.

- ExportersIndia. (n.d.). 1-(3-Chlorophenyl) piperazine at Best Price.

- Cayman Chemical. (n.d.). 1-(3-Chlorophenyl)piperazine (hydrochloride) (CAS 13078-15-4).

- Sigma-Aldrich. (n.d.). This compound 99%.

- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

- Cerilliant. (n.d.). 1-(3-Chlorophenyl)piperazine (mCPP) HCl | Certified Solutions Standards.

- Tausch, A., et al. (2002). Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. International Journal of Neuropsychopharmacology, 5(3), 231-236.

Sources

- 1. [Metachlorophenylpiperazine (mCPP): a new designer drug] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 3. m.psychonautwiki.org [m.psychonautwiki.org]

- 4. Buy this compound, Affordable Price, High Purity 98%, Pharmaceutical Grade [forecastchemicals.com]

- 5. 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat [kaivalchem.com]

- 6. 1-(3-Chlorophenyl) Piperazine at Best Price - High Purity [nigamfinechem.co.in]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound | 65369-76-8 [chemicalbook.com]

- 9. 13078-15-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 11. mCPP | Release [release.org.uk]

- 12. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 1-(3-Chlorophenyl)piperazine (mCPP) HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

1-(3-Chlorophenyl)piperazine Hydrochloride (mCPP): A Multifaceted Tool for Neuroscience and Drug Development

An In-depth Technical Guide for Researchers

Abstract

1-(3-Chlorophenyl)piperazine hydrochloride, commonly known as mCPP, is a psychoactive phenylpiperazine compound that serves as a vital pharmacological tool in neuroscience research. While its notoriety as a designer drug exists, its primary value lies in its complex interactions with the serotonergic system.[1][2] This guide provides an in-depth exploration of mCPP's mechanism of action, its critical applications in modeling neuropsychiatric disorders, and its indispensable role in drug development, particularly as the principal active metabolite of several antidepressant medications.[3][4] We will dissect its receptor binding profile, outline detailed experimental protocols for its use, and provide insights into the interpretation of mCPP-driven physiological and behavioral outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage mCPP as a robust probe for the serotonin system.

Introduction: The Dual Identity of mCPP

Initially developed in the 1970s for scientific research, 1-(3-Chlorophenyl)piperazine (mCPP) is a synthetically produced compound belonging to the phenylpiperazine class of chemicals.[1] Its significance in the laboratory is twofold. First, it is a direct-acting serotonin (5-HT) receptor agonist, making it an invaluable tool for probing the function and sensitivity of the serotonergic system.[5] Second, and of critical importance in clinical pharmacology, mCPP is the primary active metabolite of several widely prescribed antidepressant drugs, including trazodone and nefazodone.[6][7][8][9]

The metabolism of these parent drugs by cytochrome P450 enzymes, particularly CYP3A4, produces mCPP, which then exerts its own distinct pharmacological effects.[3][4][6] Therefore, understanding the actions of mCPP is essential for fully characterizing the therapeutic efficacy and side-effect profiles of these antidepressants. While mCPP has been detected in illicit tablets sold as "ecstasy," its effects are generally considered unpleasant and anxiogenic, lacking the reinforcing properties desired by recreational users.[1][10] This characteristic paradoxically enhances its utility as a research tool for studying negative affective states like anxiety and panic.[1][11]

Core Pharmacological Profile: A Non-Selective Serotonergic Ligand

The utility of mCPP stems from its broad, yet characterized, interaction with multiple components of the serotonin system. It is not a highly selective agent, a fact that researchers must consider when designing experiments and interpreting data.[12] Its actions include direct receptor agonism, antagonism, and interaction with the serotonin transporter (SERT).[1][13]

Receptor Binding Affinity and Functional Activity

mCPP displays significant affinity for a wide range of serotonin receptor subtypes. Its strongest interactions are with the 5-HT2C and 5-HT2B receptors.[1] Notably, its functional activity can differ between receptor subtypes; for instance, it acts as a partial agonist at human 5-HT2A and 5-HT2C receptors while behaving as an antagonist at the human 5-HT2B receptor.[1] This complex pharmacology is responsible for its diverse physiological and behavioral effects.

| Receptor/Transporter | Binding Affinity (Ki, nM) | Reported Functional Activity |

| 5-HT2C | 3.4 | Partial Agonist[1] |

| 5-HT2B | 28.8 | Antagonist[1] |

| 5-HT2A | 32.1 | Partial Agonist[1] |

| 5-HT1A | Significant Affinity | Agonist / Partial Agonist[1] |

| 5-HT1B | Significant Affinity | Agonist[1] |

| 5-HT1D | Significant Affinity | Agonist[1] |

| 5-HT3 | Significant Affinity | Agonist[1] |

| SERT | ~230 (IC50) | Reuptake Inhibitor / Releasing Agent[1][13] |

| α2-Adrenergic | 570 (IC50) | Binds with moderate affinity[12][14] |

Table 1: Summary of mCPP's binding affinities and functional activities at key human serotonin receptors and the serotonin transporter. Data compiled from multiple sources.[1][12][13][14]

Mechanism of Action: Beyond Simple Agonism

The primary mechanism of mCPP involves direct stimulation of postsynaptic 5-HT receptors.[5] However, its activity is more complex. mCPP also inhibits serotonin reuptake and can act as a serotonin-releasing agent by interacting with the serotonin transporter (SERT), leading to an increase in extracellular 5-HT levels.[13][15][16] This dual action—direct receptor agonism and indirect enhancement of synaptic serotonin—underpins its potent and varied effects.

Pharmacokinetics and Metabolism

mCPP is primarily metabolized in the liver by the CYP2D6 isoenzyme.[1] Its elimination half-life in humans ranges from approximately 4 to 14 hours.[1] A critical consideration for researchers, especially in human studies, is the significant interindividual variability in mCPP's pharmacokinetics.[11][17] Bioavailability after oral administration can range from 12% to over 80%, leading to wide variations in plasma concentrations and, consequently, pharmacodynamic responses.[11][18] This variability has led some to question its suitability as a consistent in vivo challenge agent, necessitating careful dose selection and monitoring.[17][18]

Core Research Applications

mCPP's unique pharmacological profile makes it a versatile tool for investigating a range of physiological processes and disease states.

A Pharmacological Probe for the Serotonin System

mCPP is widely used as a "pharmacological challenge" to assess the functional status of the central serotonergic system.[5][11] Administration of mCPP produces a reliable, dose-dependent increase in several neuroendocrine markers, most notably prolactin, cortisol, and Adrenocorticotropic Hormone (ACTH).[5][17][18] The magnitude of this hormonal response is interpreted as an indirect measure of postsynaptic 5-HT receptor sensitivity, particularly of the 5-HT2C and 5-HT1A subtypes.

Modeling Neuropsychiatric and Neurological Disorders

The ability of mCPP to induce specific behavioral and physiological states makes it an excellent tool for creating translational models of human disorders.

-

Anxiety and Panic Disorder: mCPP reliably induces anxiety and can provoke panic attacks in susceptible individuals.[1][11] In animal models, it produces anxiogenic-like behaviors.[19] This allows researchers to study the neurocircuits underlying anxiety and to screen novel anxiolytic compounds for their ability to block mCPP-induced effects.

-

Obsessive-Compulsive Disorder (OCD): mCPP is known to exacerbate symptoms in patients with OCD.[1] In rodents, it can induce ritualistic chewing behaviors, which serves as a predictive animal model to test the efficacy and therapeutic time course of novel anti-OCD treatments.[20]

-

Migraine: By inducing headaches in humans, likely via its action on 5-HT2B receptors, mCPP is used as a model to test the efficacy of potential anti-migraine medications.[1]

-

Obesity and Appetite Control: mCPP has potent anorectic (appetite-suppressing) effects, which are primarily mediated by its agonist activity at 5-HT2C receptors.[1] This discovery was instrumental in validating the 5-HT2C receptor as a target for anti-obesity drugs and spurred the development of more selective agonists.

Application in Drug Development and Metabolism

The role of mCPP as an active metabolite is a cornerstone of its importance in drug development. The clinical profile of an antidepressant like trazodone is the composite of the parent drug's action and the action of mCPP.[7][14] Therefore, preclinical and clinical studies must evaluate mCPP to understand:

-

Contribution to Efficacy: How much of the therapeutic effect is due to the metabolite versus the parent compound.

-

Side Effect Profile: Many of trazodone's side effects, such as anxiety or headache, may be attributable to mCPP.[14]

-

Drug-Drug Interactions: Co-administration of drugs that inhibit or induce CYP3A4 (which forms mCPP) or CYP2D6 (which clears mCPP) can significantly alter the plasma concentrations of mCPP, potentially leading to adverse events or loss of efficacy.[7][8]

Key Experimental Methodologies

The following protocols provide a framework for utilizing mCPP in common preclinical research paradigms.

Protocol: In Vitro Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the 5-HT2C receptor, using mCPP as a reference compound.

Objective: To quantify the binding affinity of novel ligands at the 5-HT2C receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human 5-HT2C receptor.

-

Radioligand: [³H]-Mesulergine (a known 5-HT2C antagonist).

-

Non-specific binding control: Mianserin (10 µM).

-

Test compounds and mCPP hydrochloride, dissolved in appropriate vehicle (e.g., DMSO).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates, glass fiber filters, scintillation counter, and scintillation fluid.

Procedure:

-

Preparation: Thaw the prepared cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 10-20 µg protein per well.

-

Compound Plating: Prepare serial dilutions of the test compounds and mCPP (e.g., from 100 µM to 0.1 nM).

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add 50 µL of assay buffer.

-

Non-Specific Binding (NSB) Wells: Add 50 µL of 10 µM Mianserin.

-

Test Compound Wells: Add 50 µL of each concentration of the test compound or mCPP.

-

-

Radioligand Addition: Add 50 µL of [³H]-Mesulergine (at a final concentration equal to its Kd) to all wells.

-

Membrane Addition: Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final volume is 200 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Data Analysis: Calculate specific binding (Total Binding DPM - NSB DPM). Plot the percentage of specific binding against the log concentration of the competitor compound. Use non-linear regression (sigmoidal dose-response) to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Protocol: In Vivo Rodent Behavioral Assessment (Elevated Plus Maze)

This protocol uses the Elevated Plus Maze (EPM) test to assess the anxiogenic-like effects of mCPP in rats or mice.

Objective: To evaluate if mCPP induces anxiety-like behavior, characterized by a reduction in exploration of the open, unprotected arms of the maze.

Materials:

-

Elevated Plus Maze apparatus.

-

Male Wistar rats (250-300g).

-

mCPP hydrochloride dissolved in sterile 0.9% saline.

-

Vehicle control (0.9% saline).

-

Video tracking software for automated behavioral scoring.

Procedure:

-

Acclimatization: House animals in the testing facility for at least one week before the experiment. Handle each rat for 5 minutes daily for 3 days leading up to the test to reduce handling stress.

-

Drug Administration: Administer mCPP (e.g., 1 mg/kg) or vehicle via intraperitoneal (i.p.) injection. Allow 30 minutes for the drug to take effect before testing.

-

Experimental Setup: Place the rat gently in the center of the EPM, facing one of the closed arms.

-

Testing: Allow the rat to explore the maze freely for 5 minutes. Record the session using an overhead camera. The experimenter should leave the room to avoid influencing the animal's behavior.

-

Data Collection: Using video tracking software, score the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled (a measure of general locomotor activity).

-

-

Data Analysis:

-

The primary measure of anxiety is the percentage of time spent in the open arms: (Time in Open / (Time in Open + Time in Closed)) * 100.

-

An anxiogenic effect is indicated by a statistically significant decrease in the percentage of time spent in the open arms and/or the percentage of open arm entries in the mCPP-treated group compared to the vehicle control group.

-

Analyze total distance traveled to ensure that the observed effects are not due to sedation or hyperactivity.

-

-

Cleanup: Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.

Conclusion and Future Perspectives

This compound is a pharmacologically complex and powerful research chemical. Its value lies not in its specificity, but in its broad engagement of the serotonin system, making it an effective, albeit blunt, instrument for probing serotonergic function. Its dual role as a direct-acting agonist and a key active metabolite of major antidepressants solidifies its continued relevance in both basic neuroscience and clinical drug development.

While modern research trends favor the use of more highly selective ligands to dissect the roles of individual receptor subtypes, mCPP remains an important tool for inducing global changes in serotonergic tone, modeling complex neuropsychiatric states, and understanding the complete pharmacological picture of its parent drugs. Researchers using mCPP must remain cognizant of its pharmacokinetic variability and non-selective binding profile, designing experiments that can account for these variables to yield robust and interpretable data.

References

-

Wikipedia. (n.d.). meta-Chlorophenylpiperazine. Retrieved from [Link]

-

Gijsman, H. J., van Gerven, J. M., Tieleman, M. C., Schoemaker, R. C., Pieters, M. S., Ferrari, M. D., ... & van Kempen, G. M. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of clinical psychopharmacology, 18(4), 289-295. [Link]

-

Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. Biological psychiatry, 25(5), 569-575. [Link]

-

Feuchtl, A., Bagli, M., Stephan, R., Frahnert, C., Kölsch, H., Kühn, K. U., & Rao, M. L. (2004). Pharmacokinetics of m-Chlorophenylpiperazine after Intravenous and Oral Administration in Healthy Male Volunteers. Pharmacopsychiatry, 37(3), 120-128. [Link]

-

Rotzinger, S., Fang, J., & Baker, G. B. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug metabolism and disposition, 26(6), 572-575. [Link]

-

Ribeiro, M., Amaro, F., Restolho, M., Duarte, A. P., & Dinis-Oliveira, R. J. (2025). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Drug Metabolism Reviews, 1-13. [Link]

-

Wikipedia. (n.d.). Trazodone. Retrieved from [Link]

-

Li, Q., Muma, N. A., & Battaglia, G. (1992). Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. Psychopharmacology, 107(2-3), 229-235. [Link]

-

Baumann, M. H., Clark, R. D., Budzynski, A. G., Partilla, J. S., Blough, B. E., & Rothman, R. B. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Neuroreport, 6(16), 2150-2152. [Link]

-

Baumann, M. H., Clark, R. D., Budzynski, A. G., Partilla, J. S., Blough, B. E., & Rothman, R. B. (2001). 1-(m-chlorophenyl)piperazine (mCPP) dissociates in vivo serotonin release from long-term serotonin depletion in rat brain. Neuropsychopharmacology, 24(5), 492-501. [Link]

-

Esterlis, I., Tuit, K., & Fletcher, P. J. (2013). Ritualistic chewing behavior induced by mCPP in the rat is an animal model of obsessive compulsive disorder. Pharmacology Biochemistry and Behavior, 103(3), 591-598. [Link]

-

Ribeiro, M., Amaro, F., Restolho, M., Duarte, A. P., & Dinis-Oliveira, R. J. (2025). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Drug Metabolism Reviews, 57(2). [Link]

-

Goodall, E., Cowen, P. J., Franklin, M., & Silverstone, T. (1994). The effects of administration of mCPP on psychological, cognitive, cardiovascular, hormonal and MHPG measurements in human volunteers. International clinical psychopharmacology, 9(3), 173-178. [Link]

-

Rotzinger, S., Fang, J., & Baker, G. B. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug Metabolism and Disposition. [Link]

-

PsychonautWiki. (2023). mCPP. Retrieved from [Link]

-

Soni Kirit N. (n.d.). 1-(3- Chlorophenyl) Piperazine Hydrochloride. Retrieved from [Link]

-

Kahn, R. S., & Wetzler, S. (1991). m-Chlorophenylpiperazine as a probe of serotonin function. Biological psychiatry, 30(11), 1139-1166. [Link]

-

Djezzar, S., & Dally, S. (2008). [Metachlorophenylpiperazine (mCPP): a new designer drug]. Presse medicale (Paris, France : 1983), 37(3 Pt 1), 401-406. [Link]

-

Eriksson, E., Engberg, G., Bing, O., & Nissbrandt, H. (1999). Effects of mCPP on the extracellular concentrations of serotonin and dopamine in rat brain. Neuropsychopharmacology, 20(3), 287-296. [Link]

-

Samanin, R., Mennini, T., & Garattini, S. (1980). Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats. Journal of Pharmacy and Pharmacology, 32(1), 360-361. [Link]

-

Bossong, M. G., Brunt, T. M., Van Dijk, J. P., Rigter, S. M., Hoek, J., Goldschmidt, H. M., & Niesink, R. J. (2009). mCPP: an undesired addition to the ecstasy market. Journal of psychopharmacology (Oxford, England), 23(7), 794-798. [Link]

Sources

- 1. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. [Metachlorophenylpiperazine (mCPP): a new designer drug] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. m-Chlorophenylpiperazine as a probe of serotonin function - PubMed [pubmed.ncbi.nlm.nih.gov]